N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-benzyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-2-12-25-21(27)19-16-10-6-7-11-17(16)29-20(19)24-22(25)28-14-18(26)23-13-15-8-4-3-5-9-15/h2-5,8-9H,1,6-7,10-14H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZJKKRYSDNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CC=C3)SC4=C2CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structure-activity relationships, and biological effects, particularly focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step reaction involving various chemical precursors. The structural framework includes a thia-diazatricyclo structure, which contributes to its unique biological activity. The synthesis often involves reactions such as cyclization and functional group modifications to achieve the desired molecular architecture.
Key Structural Features
- Thia-Diazatricyclo Core : This core structure is essential for the compound's interaction with biological targets.
- Sulfanyl Group : The presence of the sulfanyl group may enhance the compound's reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thioamide derivatives have shown promising results against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Activity
Research indicates that compounds featuring the tricyclic structure can inhibit cancer cell proliferation. For example, related compounds have demonstrated cytotoxic effects in various cancer cell lines, including breast and liver cancers. The mechanism of action often involves apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition studies suggest that it may act on targets relevant to cancer metabolism and bacterial growth.
Case Study 1: Antimicrobial Activity
A study on thioamide derivatives revealed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL against several bacterial strains, indicating strong antimicrobial potential .
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that related tricyclic compounds significantly reduced cell viability in MDA-MB-231 (breast) and SK-Hep-1 (liver) cell lines, with IC50 values ranging from 6 to 10 μM . These findings suggest a potential application in cancer therapeutics.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
